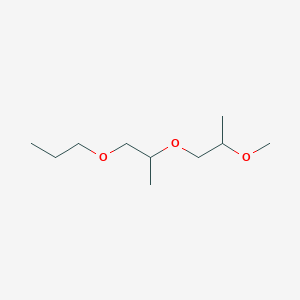

Dipropylene glycol methyl propyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dipropylene glycol methyl propyl ether is an organic solvent with a variety of industrial and commercial uses. It is known for its low volatility and is often used as an alternative to other glycol ethers. The compound is typically a mixture of isomers and is valued for its effectiveness in various applications, including coatings, cleaning products, and as a coupling agent .

Métodos De Preparación

The preparation of dipropylene glycol methyl propyl ether involves dissolving an organic alkali in dipropylene glycol monomethyl ether, followed by the addition of chloropropane or bromopropane at temperatures ranging from 60 to 90°C. The reaction is completed over 2 to 10 hours at temperatures between 60 to 120°C. After the reaction, the mixture is allowed to stand and layer, and the organic matter is separated. The unreacted dipropylene glycol monomethyl ether is extracted using an inorganic salt water solution, and the crude product is subjected to reduced pressure distillation to obtain this compound with a purity of over 99% .

Análisis De Reacciones Químicas

Dipropylene glycol methyl propyl ether can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Dipropylene glycol methyl propyl ether is used in several scientific research applications:

Biology: Its properties make it suitable for use in various biological applications, including as a solvent in biochemical assays.

Medicine: The compound’s low toxicity and effectiveness as a solvent make it useful in pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of dipropylene glycol methyl propyl ether involves its ability to act as a solvent and coupling agent. Its hydrophilic and hydrophobic nature allows it to reduce surface tension and improve the solubility of various compounds. This makes it effective in applications where the dissolution of both polar and non-polar substances is required .

Comparación Con Compuestos Similares

Dipropylene glycol methyl propyl ether is often compared with other glycol ethers, such as:

Dipropylene glycol monomethyl ether: Known for its similar solvent properties but with different volatility and toxicity profiles.

Propylene glycol methyl ether: Another glycol ether with higher volatility, making this compound a preferred alternative in applications requiring lower evaporation rates.

Tripropylene glycol methyl ether: Similar in structure but with higher boiling points and different applications.

This compound stands out due to its balanced properties of low volatility, effective solvent capabilities, and low toxicity, making it a versatile compound in various industrial and scientific applications.

Propiedades

Fórmula molecular |

C10H22O3 |

|---|---|

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

2-(2-methoxypropoxy)-1-propoxypropane |

InChI |

InChI=1S/C10H22O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h9-10H,5-8H2,1-4H3 |

Clave InChI |

RZXAHVCTRLTLNA-UHFFFAOYSA-N |

SMILES canónico |

CCCOCC(C)OCC(C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)

![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)

![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)

![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)